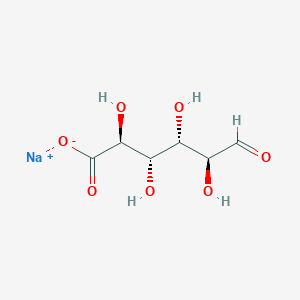

Sodium mannuronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide D-mannuronique (sodium) est un monosaccharide acide uronique dérivé du mannose. Il est un composant de l’acide alginique, un polysaccharide présent principalement dans les algues brunes. Ce composé est également incorporé dans certains polysaccharides capsulaires bactériens . L’acide D-mannuronique (sodium) est connu pour ses applications dans divers domaines, notamment la pharmacie, la biotechnologie et la science des matériaux.

Mécanisme D'action

Le mécanisme d’action de l’acide D-mannuronique (sodium) implique son interaction avec diverses cibles moléculaires et voies :

Effets anti-inflammatoires : Inhibe l’activité de la métalloprotéinase matricielle-2, réduit l’infiltration des cellules immunitaires dans les sites inflammatoires, diminue les niveaux de cytokines inflammatoires telles que l’interleukine-6 et induit l’apoptose dans certains types de cellules.

Propriétés immunosuppressives : Module les expressions génétiques liées à l’inflammation et aux réponses immunitaires, notamment l’interleukine-17, le récepteur orphelin apparenté au RAR gamma, l’interleukine-4 et la protéine de liaison à GATA 3.

Analyse Biochimique

Biochemical Properties

Sodium mannuronate plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes and proteins, including interleukin-17 (IL-17), RAR-related orphan receptor gamma (RORγt), interleukin-4 (IL-4), and GATA binding protein 3 (GATA3). These interactions are crucial in regulating gene expressions related to inflammation and immune responses . This compound’s ability to modulate these biomolecules suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the activity of immune cells . Additionally, this compound can impact cellular metabolism by promoting the excretion of uric acid and modulating gut microbiota, which is particularly beneficial in conditions like hyperuricemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in inflammatory pathways, leading to changes in gene expression. For instance, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-17 and RORγt while upregulating anti-inflammatory cytokines like IL-4 and GATA3 . These molecular interactions highlight its potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and storage conditions . Long-term exposure to this compound has been observed to maintain its anti-inflammatory properties, although its efficacy may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and promoting uric acid excretion . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of alginates. It interacts with enzymes such as alginate lyases, which break down alginate polymers into oligosaccharides . These metabolic processes are essential for the bioconversion of brown algae and have implications for the production of biofuels and other bioproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with sodium-dependent transport mechanisms, which regulate its localization and accumulation in various cellular compartments . These interactions are crucial for maintaining its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the plasma membrane, centrosomes, and primary cilia . These localizations are essential for its activity and function, particularly in regulating cellular processes such as pH homeostasis and cell cycle progression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide D-mannuronique (sodium) peut être synthétisé par oxydation du D-mannose. Le procédé implique l’utilisation d’oxydants tels que l’acide nitrique ou l’hypochlorite de sodium dans des conditions contrôlées pour convertir le D-mannose en acide D-mannuronique. L’acide résultant est ensuite neutralisé avec de l’hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle : La production industrielle de l’acide D-mannuronique (sodium) implique généralement l’extraction de l’acide alginique des algues brunes, suivie d’une hydrolyse pour libérer l’acide D-mannuronique. L’acide est ensuite neutralisé avec de l’hydroxyde de sodium pour produire le sel de sodium. Cette méthode est préférée pour la production à grande échelle en raison de son efficacité et de son rentabilité .

Types de réactions :

Oxydation : L’acide D-mannuronique (sodium) peut subir des réactions d’oxydation pour former divers dérivés. Les oxydants courants comprennent l’acide nitrique et l’hypochlorite de sodium.

Réduction : La réduction de l’acide D-mannuronique (sodium) peut produire du D-mannose ou d’autres formes réduites.

Substitution : Le groupe carboxyle de l’acide D-mannuronique (sodium) peut participer à des réactions de substitution, formant des esters ou des amides.

Réactifs et conditions courants :

Oxydation : Acide nitrique, hypochlorite de sodium et autres oxydants dans des conditions contrôlées de température et de pH.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrogène gazeux en présence d’un catalyseur.

Substitution : Alcools ou amines en présence d’agents d’activation tels que la dicyclohexylcarbodiimide (DCC).

Principaux produits :

Oxydation : Divers dérivés oxydés de l’acide D-mannuronique.

Réduction : D-mannose et autres formes réduites.

Substitution : Esters et amides de l’acide D-mannuronique.

4. Applications de la recherche scientifique

L’acide D-mannuronique (sodium) a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de glucides complexes et de polysaccharides.

Biologie : Incorporé dans les polysaccharides capsulaires bactériens, jouant un rôle dans la virulence bactérienne et l’évasion immunitaire.

Applications De Recherche Scientifique

D-Mannuronic acid (sodium) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and polysaccharides.

Biology: Incorporated into bacterial capsular polysaccharides, playing a role in bacterial virulence and immune evasion.

Comparaison Avec Des Composés Similaires

L’acide D-mannuronique (sodium) peut être comparé à d’autres acides uroniques tels que :

Acide L-guluronique : Un autre composant de l’acide alginique, différant par sa stéréochimie et ses propriétés biologiques.

Acide D-glucuronique : Présent dans divers polysaccharides et glycosaminoglycanes, avec des rôles métaboliques et structuraux distincts.

Acide D-galacturonique : Un composant de la pectine, avec des applications dans l’industrie alimentaire et pharmaceutique.

Unicité : L’acide D-mannuronique (sodium) est unique en raison de son incorporation spécifique dans l’acide alginique et les polysaccharides bactériens, ainsi que de ses propriétés anti-inflammatoires et immunosuppressives notables .

Propriétés

Numéro CAS |

921-56-2 |

|---|---|

Formule moléculaire |

C6H10NaO7 |

Poids moléculaire |

217.13 g/mol |

Nom IUPAC |

sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1 |

Clé InChI |

QKHMTHNLNZGTSP-MHFWOIHZSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

SMILES isomérique |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

SMILES canonique |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is sodium mannuronate utilized in the development of biomaterials for bone regeneration?

A2: this compound, in conjunction with other biocompatible materials, forms the basis for innovative green hydrogels designed for oral bone defect regeneration. [] These hydrogels, incorporating this compound/guluronate, gelatin, and bioactive mineral fillers like calcium silicates and dicalcium phosphate dihydrate, offer a sustainable approach to biomaterial design. [] Studies have shown that these hydrogels exhibit desirable properties like calcium ion release, alkalizing activity, porosity, and the ability to promote apatite nucleation, all crucial for supporting bone regeneration. [] Additionally, these materials demonstrate good biocompatibility, encouraging the expression of vascular and osteogenic markers in mesenchymal stem cells. []

Q2: Can you describe a simple and efficient method for preparing this compound?

A3: A straightforward procedure for obtaining crystalline this compound starts with algin, a naturally occurring polysaccharide. [] The algin is first converted to alginic acid, which undergoes hydrolysis using concentrated and subsequently dilute sulfuric acid. [] Unlike previous methods that involved intermediate purifications, this method allows direct crystallization of this compound from the hydrolyzed alginic acid solution, resulting in a 25-30% yield. [] This simplified procedure offers a more efficient way to obtain this valuable compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)

![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)

![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)